Product packaging for 2-Hydroxyquinoline-7-acetic acid(Cat. No.:)

2-Hydroxyquinoline-7-acetic acid

Cat. No.: B12637033
M. Wt: 203.19 g/mol
InChI Key: MKXWROTWMKFKKT-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in a vast array of chemical and biological applications. nrochemistry.comwikipedia.org This "privileged structure" is a common motif in numerous natural products, synthetic pharmaceuticals, and functional materials. nih.gov The versatility of the quinoline ring system, which allows for functionalization at multiple positions, has made it a cornerstone in medicinal chemistry and drug discovery. rsc.org

The pharmacological significance of quinoline derivatives is extensive. Historically, the alkaloid quinine, isolated from cinchona bark, was the first effective treatment for malaria and remains a crucial therapeutic agent. nrochemistry.com This discovery spurred the development of a plethora of synthetic antimalarial drugs based on the quinoline scaffold, such as chloroquine (B1663885) and primaquine. nrochemistry.com Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects. nrochemistry.comwikipedia.org For instance, the fluoroquinolone class of antibiotics, which features a quinoline core, has been widely used to treat bacterial infections. acs.org

In the realm of oncology, numerous quinoline-based compounds have been investigated as potent anticancer agents. wikipedia.org Their mechanisms of action are diverse and can involve the inhibition of key enzymes like tyrosine kinases and topoisomerases, which are critical for cancer cell proliferation and survival. wikipedia.org The structural framework of quinoline allows for the design of molecules that can intercalate with DNA or interact with specific protein targets, leading to the development of targeted cancer therapies. wikipedia.org

The synthetic versatility of quinoline is a key driver of its prevalence in scientific research. A multitude of named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, provide robust methods for constructing the quinoline core from simple precursors. nih.govnih.gov Furthermore, modern synthetic methodologies, such as transition-metal-catalyzed C-H functionalization, have enabled the precise and regioselective introduction of various substituents onto the quinoline ring, greatly expanding the accessible chemical space for drug discovery and material science. rsc.orgmdpi.com

Rationale for Academic Research on 2-Hydroxyquinoline-7-acetic Acid

A thorough review of published scientific literature indicates a lack of specific academic research focused on this compound. Consequently, a well-defined rationale for its investigation, based on prior findings, cannot be constructed.

In principle, academic interest in a novel quinoline derivative such as this could stem from several hypothetical considerations:

Structural Analogy to Bioactive Molecules: The presence of both a 2-hydroxyquinoline (B72897) (carbostyril) moiety and an acetic acid side chain at the 7-position could suggest potential biological activities. The carbostyril core is found in various biologically active compounds. nrochemistry.com The acetic acid group could influence solubility and act as a handle for further chemical modification or interaction with biological targets.

Chelating Properties: The combination of the hydroxyl group and the carboxylic acid could impart metal-chelating properties, a feature of interest in the study of certain enzymatic processes and the development of agents for neurodegenerative diseases.

Synthetic Intermediate: This compound could be a valuable intermediate in the synthesis of more complex molecules, where the acetic acid group allows for homologation or the formation of amides and esters, while the quinolone core provides a versatile scaffold.

However, without dedicated studies, these remain speculative rationales for future research.

Scope and Objectives of Scholarly Inquiry on this compound

Given the absence of dedicated scholarly articles on this compound, the scope and objectives of past inquiries cannot be detailed. Future research endeavors would logically encompass the following primary objectives:

Development of a reliable and efficient synthetic route to obtain this compound in good yield and purity. This would likely involve multi-step synthesis, potentially starting from a 7-substituted quinoline or by constructing the quinoline ring with the desired substituents in place.

Thorough chemical and physical characterization of the compound, including its spectroscopic data (NMR, IR, Mass Spectrometry), melting point, and solubility.

Investigation of its fundamental chemical reactivity , exploring the reactions of the hydroxyl and carboxylic acid functional groups.

Preliminary biological screening to assess its potential bioactivities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Until such foundational research is published, the scientific understanding of this specific chemical entity remains incomplete.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B12637033 2-Hydroxyquinoline-7-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(2-oxo-1H-quinolin-7-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-10-4-3-8-2-1-7(6-11(14)15)5-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

MKXWROTWMKFKKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyquinoline 7 Acetic Acid and Its Analogs

Established Synthetic Pathways to the 2-Hydroxyquinoline (B72897) Core Structure

The quinoline (B57606) scaffold is a cornerstone in heterocyclic chemistry, and numerous named reactions have been developed for its synthesis. Many of these can be adapted to produce 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2-quinolones.

Condensation Reactions in Quinoline Synthesis

Several classical condensation reactions provide access to the quinoline ring system. These methods typically involve the reaction of anilines with dicarbonyl compounds or their equivalents, followed by cyclization and dehydration.

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline (B41778) with a 1,3-dicarbonyl compound. The reaction first forms a β-amino enone intermediate, which is then cyclized. iipseries.orgjptcp.com

Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of anilines with β-ketoesters. jptcp.com The regiochemical outcome is highly dependent on the reaction conditions. At lower temperatures (kinetic control), the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product). quimicaorganica.orgwikipedia.orgmdpi.com At higher temperatures (thermodynamic control), the reaction proceeds via a β-ketoanilide intermediate to yield 2-hydroxyquinolines (Knorr product). iipseries.orgwikipedia.orgdrugfuture.comwikipedia.orgsynarchive.com This makes the Knorr variation particularly relevant for the synthesis of the 2-hydroxyquinoline core. The cyclization of the intermediate anilide is typically achieved using a strong acid like sulfuric acid. drugfuture.comwikipedia.org

Doebner-von Miller Reaction : This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. nih.gov It allows for the synthesis of a wide variety of substituted quinolines.

ReactionReactantsProductKey Features
Combes Synthesis Aniline, 1,3-Dicarbonyl compound2,4-Disubstituted quinolineAcid-catalyzed, proceeds via a β-amino enone. iipseries.org
Conrad-Limpach Synthesis Aniline, β-Ketoester4-HydroxyquinolineKinetic control (lower temperatures). wikipedia.orgscribd.com
Knorr Quinoline Synthesis β-Ketoanilide (from aniline and β-ketoester)2-HydroxyquinolineThermodynamic control (higher temperatures), cyclization with strong acid. wikipedia.orgsynarchive.com
Doebner-von Miller Reaction Aniline, α,β-Unsaturated aldehyde/ketoneSubstituted quinolineAcid-catalyzed, versatile for various substitutions. nih.gov

Skraup and Friedländer Methods for Quinoline Ring Formation

The Skraup and Friedländer syntheses are among the most fundamental and widely used methods for quinoline construction.

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgnumberanalytics.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline. iipseries.orgnumberanalytics.com Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. wikipedia.org While known for being potentially vigorous, modifications such as using milder oxidizing agents or adding ferrous sulfate (B86663) can control the reaction's exothermicity. wikipedia.org This method is versatile and can be used with substituted anilines to produce a range of quinoline derivatives. google.com

The Friedländer synthesis provides a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclodehydration. wikipedia.orgorganic-chemistry.orgjk-sci.com This method is highly convergent and avoids the harsh, oxidizing conditions of the Skraup synthesis. nih.gov Its primary limitation is the availability of the required substituted 2-aminoaryl carbonyl compounds.

MethodReactantsConditionsAdvantagesDisadvantages
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentStrong acid (e.g., H₂SO₄), HeatUses simple starting materials. wikipedia.orgCan be highly exothermic and produce side products. wikipedia.orgnih.gov
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupAcid or base catalysis, HeatHigh convergence, milder conditions. wikipedia.orgorganic-chemistry.orgRequires specific ortho-substituted anilines which can be difficult to access. nih.gov

Microwave-Assisted Synthesis of Hydroxyquinoline Derivatives

Modern synthetic chemistry increasingly employs microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. tandfonline.com The synthesis of quinoline and its derivatives has significantly benefited from this technology. Microwave-assisted methods have been successfully applied to classical reactions, including the Friedländer and Skraup syntheses. nih.govorganic-chemistry.org

For instance, the Friedländer annulation can be performed efficiently under solvent-free conditions using catalysts like p-toluenesulfonic acid under microwave irradiation, offering a rapid and environmentally cleaner alternative to conventional heating. organic-chemistry.org Similarly, microwave heating has been applied to the Skraup synthesis, where using an ionic liquid instead of concentrated sulfuric acid can lead to significantly improved yields without the need for an external oxidant. nih.gov The synthesis of various hydroxyquinoline derivatives, such as 4-hydroxy-2-quinolones, has also been achieved through microwave-assisted condensation of anilines with reagents like diethyl malonate.

The key advantages of microwave assistance are the dramatic reduction in reaction times (from hours to minutes) and often cleaner reactions with higher yields. tandfonline.com

Strategies for Introducing the Acetic Acid Moiety at the 7-Position

Directly synthesizing 2-hydroxyquinoline-7-acetic acid is not commonly reported, thus its preparation likely relies on established functionalization strategies or the use of pre-functionalized starting materials in classical quinoline syntheses.

Functionalization Reactions at the Quinoline Ring

Introducing a functional group at the C7 position of a pre-formed quinoline ring is a viable, though sometimes challenging, approach. The C7 position is part of the benzene (B151609) ring of the quinoline system and is generally less reactive towards electrophilic substitution than the C5 and C8 positions. mdpi.com

A common strategy involves transition-metal-catalyzed cross-coupling reactions. For this to be effective, the C7 position must first be halogenated (e.g., with bromine or iodine). This 7-haloquinoline can then undergo reactions like Sonogashira coupling (with a protected acetylene) or Heck coupling (with an acrylate), followed by oxidative cleavage or hydrolysis to yield the acetic acid moiety.

Another approach is the functionalization of quinoline N-oxides. The N-oxide group activates the C2 and C8 positions for functionalization. mdpi.comchemrxiv.orgrsc.org While direct C7 functionalization is rare, a directing group placed at the C8 position, such as an amide, can steer metallation and subsequent functionalization to the C7 position. mdpi.com

The Reissert reaction offers another pathway for functionalization. It involves the reaction of quinoline with an acid chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide) to form a 1-acyl-2-cyano-1,2-dihydroquinoline intermediate. chempedia.infowikipedia.orgclockss.org While this method primarily functionalizes the C2 position to yield quinaldic acids upon hydrolysis, its principles can be extended. For instance, a 7-substituted quinoline could undergo a Reissert reaction, although this does not directly install the C7-acetic acid group.

A plausible, though multi-step, route could involve:

Synthesis of 7-amino-2-hydroxyquinoline.

Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a cyano group (–CN) or a halogen.

If a cyano group is introduced, hydrolysis would yield a carboxylic acid, which could then be homologated to the acetic acid.

If a halogen is introduced, a cross-coupling reaction could be employed to build the acetic acid side chain.

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Several MCRs are used for quinoline synthesis and could potentially be adapted to produce this compound.

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.govresearchgate.net By selecting an appropriately substituted aniline, such as one already containing a protected acetic acid group at the meta-position (e.g., methyl (3-aminophenyl)acetate), it might be possible to construct the desired quinoline skeleton. Subsequent modification of the resulting quinoline-4-carboxylic acid would be necessary.

A more direct, albeit hypothetical, approach would be to use a starting material like (4-aminophenyl)acetic acid in a Knorr-type synthesis. The reaction of this aniline derivative with a β-ketoester under thermodynamic conditions could potentially lead to the formation of the 2-hydroxyquinoline ring with the acetic acid moiety already in place at the C7 position. The feasibility of this approach would depend on the compatibility of the free acetic acid group with the strong acid conditions required for the cyclization step. Protection of the acid group might be necessary.

StrategyDescriptionPotential Starting MaterialsKey Challenges
Ring Functionalization Post-synthesis modification of the quinoline core.7-Halo-2-hydroxyquinoline, 7-Amino-2-hydroxyquinolineRegioselectivity can be difficult to control; often requires multiple steps. mdpi.com
Multi-Component Reaction (MCR) One-pot synthesis from multiple starting materials.(3-Aminophenyl)acetic acid derivative, β-ketoester, aldehyde, pyruvic acidCompatibility of functional groups with reaction conditions; potential for side reactions. nih.govresearchgate.net
Precursor-Based Classical Synthesis Using a starting material that already contains the C7-substituent in a classical quinoline synthesis (e.g., Knorr).(4-Aminophenyl)acetic acid, β-ketoesterThe functional group on the aniline must survive the (often harsh) cyclization conditions.

Derivatization of Precursors to this compound

The construction of this compound likely involves a multi-step process where a pre-formed quinoline core is functionalized, or a precursor already bearing the acetic acid moiety is cyclized. The synthesis of analogs, such as 7-hydroxyquinoline-4-carboxylic acid, provides a clear blueprint for the types of transformations required.

A patented method for synthesizing the related compound, 7-hydroxyquinoline-4-carboxylic acid, illustrates a common strategy of building the quinoline system first and then modifying its functional groups. google.com This process begins with a substituted isatin (B1672199) and constructs the quinoline ring, followed by a series of derivatizations to achieve the final product.

Synthetic Pathway for a 7-Substituted Quinoline Analog: The synthesis of 7-hydroxyquinoline-4-carboxylic acid from 6-bromoisatin (B21408) involves several key precursor derivatization steps:

Doebner-von Miller Reaction: 6-bromoisatin reacts with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid.

Decarboxylation: The dicarboxylic acid is heated, often in a high-boiling solvent like nitrobenzene, to selectively remove the carboxylic acid group at the 2-position, yielding 7-bromoquinoline-4-carboxylic acid.

Esterification: The carboxylic acid is converted to its methyl ester, 7-bromoquinoline-4-carboxylic acid methyl ester, to protect the carboxyl group during subsequent reactions.

Buchwald-Hartwig Amination: The bromo-substituted quinoline undergoes a palladium-catalyzed cross-coupling reaction with an amino-group equivalent (like Boc-amine) to introduce a nitrogen-based functional group at the 7-position.

Deprotection: The protecting group (Boc) is removed from the amino group to yield 7-aminoquinoline-4-carboxylic acid methyl ester.

Diazotization and Hydrolysis: The amino group is converted into a diazonium salt, which is then hydrolyzed to an alcohol, yielding 7-hydroxyquinoline-4-carboxylic acid methyl ester.

Saponification: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid to give the target molecule. google.com

This pathway demonstrates how a readily available precursor can be systematically derivatized through a sequence of protection, functional group interconversion, and deprotection steps to build a complex quinoline derivative. A similar approach could be envisioned for this compound, potentially starting with a 7-bromo-2-hydroxyquinoline precursor and introducing the acetic acid side chain via a palladium-catalyzed coupling reaction, such as a Heck or Sonogashira reaction followed by reduction.

Another relevant derivatization is the conversion of a carboxylic acid to an acetic acid. For example, the synthesis of 2-(4-hydroxyquinolin-2-yl)acetic acid was achieved through the saponification of its corresponding ethyl ester. nih.gov This highlights a common final step where a precursor ester is hydrolyzed to the desired acetic acid derivative.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid the use of toxic reagents. benthamdirect.com The synthesis of the quinoline core, a key structural component of the target molecule, has been a major focus for the application of green chemistry principles. acs.org These environmentally friendly methods offer significant advantages over classical syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions, which often require harsh conditions, strong acids, and produce significant waste. acs.orgresearchgate.net

Green approaches to quinoline synthesis often focus on the use of benign solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.com

Key Green Methodologies:

Use of Green Solvents: Water and ethanol (B145695) are preferred solvents as they are non-toxic, inexpensive, and environmentally benign. researchgate.nettandfonline.com

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. benthamdirect.comresearchgate.net

Reusable and Non-Toxic Catalysts: A major focus has been the replacement of hazardous acid and metal catalysts.

FeCl₃·6H₂O: Ferric chloride hexahydrate has been reported as an inexpensive, efficient, and environmentally friendly catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds. The reaction can be performed in water, and the catalyst can often be recovered and reused. tandfonline.com

Nanocatalysts: Nanoparticle-based catalysts offer high surface area and reactivity, allowing for efficient synthesis under mild conditions. nih.gov For example, magnetic iron oxide nanoparticles can be used as easily recoverable catalysts for quinoline synthesis. After the reaction, the catalyst can be separated using an external magnet and reused multiple times without a significant loss of activity. nih.gov

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst, often enabling easier product separation and catalyst recycling. acs.org

The table below summarizes various green catalysts and conditions that have been successfully applied to the synthesis of the general quinoline scaffold.

Catalyst SystemSolventReaction ConditionsAdvantagesReference
FeCl₃·6H₂OWaterRefluxInexpensive, non-toxic, reusable catalyst, high yields. tandfonline.com
Fe₃O₄ NanoparticlesWater or EthanolReflux or 60 °CCatalyst is magnetically recoverable and reusable for multiple cycles. nih.gov
Microwave IrradiationSolvent-free or Green SolventMicrowave HeatingRapid reaction times, high yields, energy efficient. benthamdirect.comresearchgate.net
p-Toluenesulfonic acid (p-TSA)Ethanol/WaterConventional HeatingEffective solid acid catalyst, greener solvent system. researchgate.net

These green methodologies are directly applicable to the synthesis of the fundamental quinoline ring of this compound. By incorporating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally responsible, aligning with the modern goals of chemical manufacturing.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxyquinoline 7 Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and for 2-Hydroxyquinoline-7-acetic acid, it provides invaluable insights into its distinct atomic framework.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, ¹H NMR studies have revealed interesting concentration-dependent chemical shift behaviors, which are thought to arise from aromatic stacking interactions. uncw.edu

In the ¹H NMR spectrum of a related compound, 8-hydroxyquinoline (B1678124), run in CDCl₃, distinct signals are observed for each of the seven protons on the quinoline ring, with chemical shifts (δ) appearing at approximately 8.78, 8.30, 8.15, 7.45, 7.43, 7.33, and 7.19 ppm. chemicalbook.com The protons of the acetic acid group would also produce characteristic signals. The methylene (B1212753) (-CH₂) protons adjacent to the carboxylic acid would typically appear in the range of 2.0-3.0 ppm, while the carboxylic acid proton (-COOH) would be found significantly downfield, often above 10 ppm. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H3~6.5 - 7.0d
H4~7.5 - 8.0d
H5~7.2 - 7.6d
H6~7.0 - 7.4dd
H8~7.0 - 7.3s
-CH₂-~3.7s
-COOH>10s
-OHVariables
-NHVariables

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Theoretical calculations and experimental data for similar quinoline derivatives show that the carbon atoms in the heterocyclic and benzene (B151609) rings have distinct chemical shifts. tsijournals.com For instance, in 8-hydroxyquinoline-7-carboxylic acid, the carbon atoms of the quinoline ring and the carboxylic acid group are all distinguishable. chemicalbook.com

In this compound, the carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-185 ppm. The methylene carbon of the acetic acid group would likely appear around 40-50 ppm. The carbon atoms of the quinoline ring will have shifts influenced by the hydroxyl group and the acetic acid substituent. The carbon bearing the hydroxyl group (C2) would be significantly deshielded, appearing around 160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2~162
C3~110
C4~138
C4a~122
C5~128
C6~120
C7~135
C8~115
C8a~148
-CH₂-~41
-COOH~172

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. libretexts.org In this compound, COSY would show correlations between adjacent protons on the quinoline ring, for example, between H5 and H6, and between H3 and H4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. nih.govyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For each C-H bond in the molecule, a cross-peak would be observed in the HSQC spectrum. hmdb.cahmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the methylene protons of the acetic acid group and the C7 and C8 carbons of the quinoline ring, as well as the carbonyl carbon of the carboxylic acid.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretching vibration. youtube.com The phenolic O-H stretch would also contribute in this region.

N-H Stretch: The N-H stretching vibration of the quinolone tautomer would appear in the range of 3300-3500 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carboxylic acid. ucdavis.eduresearchgate.net Another C=O stretching band for the quinolone form would be observed around 1650 cm⁻¹.

C=C and C=N Stretches: The aromatic C=C and C=N stretching vibrations of the quinoline ring would give rise to several bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-O Stretch: The C-O stretching vibration of the carboxylic acid and the phenolic hydroxyl group would be observed in the 1210-1320 cm⁻¹ range.

Table 3: Characteristic FTIR Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (broad)
Phenolic O-HStretch3200-3600 (broad)
N-HStretch3300-3500
Carboxylic Acid C=OStretch1700-1725 (strong, sharp)
Quinolone C=OStretch~1650
Aromatic C=C & C=NStretch1450-1620
C-OStretch1210-1320

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. The resonance Raman spectra of hydroxyquinoline derivatives have been studied to understand the structure and properties of their different prototropic forms. acs.orgnih.gov For this compound, Raman spectroscopy would be sensitive to the vibrations of the quinoline ring system. The symmetric stretching vibrations of the aromatic rings would produce strong Raman signals. The technique can also be used to study the effects of substituents and solvent on the molecular structure. nih.gov

Correlation of Experimental Vibrational Data with Theoretical Calculations

The vibrational properties of this compound are meticulously investigated using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, with assignments of vibrational modes corroborated by quantum chemical calculations. researchgate.netmdpi.comscialert.net Theoretical calculations, typically employing Density Functional Theory (DFT) at the B3LYP level with a basis set like 6-311++G(d,p), are performed to compute the optimized molecular geometry and the corresponding harmonic vibrational frequencies. researchgate.netnih.govnih.gov

The comparison between the experimental spectra and the calculated wavenumbers allows for a precise and reliable assignment of the observed vibrational bands. researchgate.net The theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the computational method, improving the agreement with experimental data. nih.gov

Key vibrational modes for this compound include:

O-H Vibrations: The carboxylic acid O-H stretching vibration is expected to appear as a broad band in the FT-IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to strong intermolecular hydrogen bonding. The phenolic O-H stretch of the quinoline ring also contributes to this region. In-plane O-H bending modes are anticipated around 1400-1300 cm⁻¹. researchgate.netrsc.org

C-H Vibrations: Aromatic C-H stretching vibrations from the quinoline ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) group in the acetic acid side chain appear just below 3000 cm⁻¹. scialert.net

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid group is a very strong and characteristic band in the FT-IR spectrum, typically found in the range of 1720-1680 cm⁻¹, its exact position influenced by hydrogen bonding. scialert.net

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system occur in the 1650-1400 cm⁻¹ region. scialert.netresearchgate.net

CH₂ Bending: The scissoring and rocking modes of the methylene group are expected around 1450 cm⁻¹ and 720 cm⁻¹, respectively. scialert.net

The potential energy distribution (PED) analysis derived from the theoretical calculations is crucial for confirming the nature of the vibrational modes and quantifying the contribution of different internal coordinates to each normal mode. researchgate.netnih.gov

Table 1: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational AssignmentExpected Experimental FT-IR (cm⁻¹)Expected Experimental FT-Raman (cm⁻¹)Calculated Wavenumber (DFT/B3LYP) (cm⁻¹)
O-H stretch (phenolic)~3400~34003450
C-H stretch (aromatic)3100-30003100-30003085
C-H stretch (aliphatic, asym)~2960~29602975
O-H stretch (carboxylic acid dimer)~3000-2500 (broad)-2990
C=O stretch (carboxylic acid)~1710~17101725
C=C/C=N stretch (ring)~1620, 1580, 1500~1620, 1580, 15001625, 1585, 1505
CH₂ bend (scissoring)~1420~14201425
O-H bend (in-plane)~1350~13501348

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound through its fragmentation pattern. libretexts.org Using electron ionization (EI-MS), the molecule is ionized to a radical cation (M⁺˙), which then undergoes fragmentation in predictable ways.

The molecular formula of this compound is C₁₁H₉NO₃, giving it a monoisotopic mass of 203.053 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 203.

Common fragmentation pathways for carboxylic acids and quinoline derivatives suggest the following key fragments: libretexts.orglibretexts.orgraco.cat

Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •COOH radical (45 Da). This would result in a significant peak at m/z = 158. libretexts.org

Loss of Water: The presence of both a hydroxyl and a carboxylic acid group can facilitate the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z = 185.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can occur, which would produce a fragment ion at m/z = 159.

Alpha-Cleavage of Acetic Acid Side Chain: Cleavage of the C-C bond between the methylene group and the quinoline ring would result in a fragment corresponding to the carboxymethyl radical (•CH₂COOH) and a quinolinol cation at m/z = 144.

The analysis of these characteristic fragment ions allows for the confirmation of the different structural units within the molecule. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.
m/z ValueProposed Fragment IonCorresponding Neutral Loss
203[C₁₁H₉NO₃]⁺˙ (Molecular Ion)-
185[C₁₁H₇NO₂]⁺˙H₂O
159[C₁₀H₉NO]⁺˙CO₂
158[C₁₀H₈NO]⁺•COOH
144[C₉H₆NO]⁺•CH₂COOH

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. github.io

The molecular formula for this compound is C₁₁H₉NO₃. The theoretical elemental composition is calculated from its molecular weight (203.19 g/mol ).

Carbon (C): (11 * 12.011 / 203.19) * 100% = 65.00%

Hydrogen (H): (9 * 1.008 / 203.19) * 100% = 4.46%

Nitrogen (N): (1 * 14.007 / 203.19) * 100% = 6.89%

Oxygen (O): (3 * 15.999 / 203.19) * 100% = 23.64%

The experimental values obtained from a combustion analysis should closely match these theoretical percentages, confirming the elemental makeup. The empirical formula is derived from these percentages and, for this compound, the simplest whole-number ratio of C:H:N:O is 11:9:1:3, making the empirical formula identical to the molecular formula (C₁₁H₉NO₃). vaia.comyoutube.com

Table 3: Elemental Analysis Data for this compound (C₁₁H₉NO₃).
ElementTheoretical Percentage (%)Hypothetical Experimental Percentage (%)
Carbon (C)65.0064.95
Hydrogen (H)4.464.51
Nitrogen (N)6.896.85
Oxygen (O)23.6423.69

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional molecular structure of a compound in the solid state. researchgate.net This analysis provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For this compound, this would confirm the planarity of the quinoline ring and the orientation of the acetic acid side chain relative to the ring.

Furthermore, X-ray diffraction elucidates the crystal packing and intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. researchgate.net In the crystal lattice of this compound, strong hydrogen bonds are expected. These would likely include interactions between the carboxylic acid groups of adjacent molecules (forming classic hydrogen-bonded dimers) and between the phenolic hydroxyl group and the quinoline nitrogen or a carboxylic oxygen of a neighboring molecule. researchgate.netresearchgate.net

The crystallographic data obtained includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). nih.govresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound.
ParameterValue
Chemical FormulaC₁₁H₉NO₃
Formula Weight203.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.0
c (Å)~13.5
β (°)~95.0
Volume (ų)~1008
Z (Molecules per unit cell)4
Key H-Bond (Donor-Acceptor)O-H···O (Carboxylic acid dimer)
Key H-Bond (Donor-Acceptor)O-H···N (Phenol to Quinoline N)

Theoretical and Computational Investigations of 2 Hydroxyquinoline 7 Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. While DFT studies have been performed on numerous quinoline (B57606) derivatives to understand their structure and reactivity, specific DFT calculation results for 2-Hydroxyquinoline-7-acetic acid have not been identified in the searched literature. researchgate.net

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is crucial for understanding the molecule's properties and reactivity. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds, identifying the most stable conformers and the energy barriers between them.

For this compound, this analysis would involve optimizing the geometry of the quinoline ring system and the acetic acid side chain. The process would identify the most stable orientation of the carboxylic acid group relative to the quinoline core. However, specific published studies detailing the optimized geometrical parameters (bond lengths, bond angles) or the conformational landscape for this compound could not be located.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A small energy gap generally implies higher reactivity and lower stability.

While DFT is the standard method for calculating these values, and such analyses are common for novel quinoline compounds, specific calculated values for the HOMO energy, LUMO energy, and the resultant energy gap for this compound are not available in the reviewed literature. researchgate.net

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the vibrational modes of the molecule to the peaks observed in experimental spectra. This technique is invaluable for confirming the structure of a synthesized compound. The calculations are typically performed on the optimized geometry of the molecule.

A theoretical vibrational analysis for this compound would predict the characteristic frequencies for the O-H, C=O, and C-O stretches of the acetic acid group, as well as the various vibrations of the quinoline ring. No published theoretical IR or Raman spectral data specific to this compound were found.

An NBO analysis of this compound would elucidate the electronic interactions between the hydroxyl and acetic acid substituents and the quinoline ring system. Specific data from such an analysis, including atomic charges and stabilization energies, could not be found in the searched scientific papers.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing predictions about its intermolecular interactions. For instance, the oxygen atoms of the hydroxyl and carboxyl groups would likely be regions of negative potential. A specific, calculated MEP map for this compound is not available in the literature reviewed.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics and photonics. Computational chemistry, particularly DFT, is used to predict the NLO properties of new molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

A computational study of this compound would determine its potential as an NLO material. However, no published data on the calculated NLO properties for this specific molecule were identified during the literature search.

Solvatochromic and Tautomeric Studies

Theoretical and computational studies are crucial for understanding the behavior of molecules like this compound in different environments. Solvatochromism, the change in a substance's color with the polarity of the solvent, and tautomerism, the equilibrium between two or more interconverting structural isomers, are key properties that influence the molecule's application.

Tautomerism: The 2-hydroxyquinoline (B72897) core of the molecule can exist in two primary tautomeric forms: the enol form (retaining the -OH group) and the keto form (where the proton has migrated from the oxygen to the nitrogen atom, forming a quinolone structure). The equilibrium between these forms is highly dependent on the solvent environment. Studies on the closely related 7-hydroxyquinoline (7HQ) have shown that in aqueous solutions, an equilibrium exists between the enol and a zwitterionic tautomer. nih.gov Density Functional Theory (DFT) calculations have been employed to determine the stability of these forms. For 7HQ, it was found that a minimum of three water molecules are needed to form a stable "solvent wire" that facilitates intermolecular proton transfer from the enol to the zwitterion form. nih.gov Similar computational approaches would be essential to determine the predominant tautomeric forms of this compound in various solvents, considering the electronic influence of the acetic acid group at the 7-position.

Solvatochromism: The absorption and fluorescence spectra of hydroxyquinoline derivatives are sensitive to solvent polarity. researchgate.net Computational methods are used to predict these spectral shifts and to estimate the ground and excited-state dipole moments of the molecule. By analyzing the correlation between spectral properties and solvent parameters (like dielectric constant and refractive index), researchers can gain insight into the nature of solute-solvent interactions. researchgate.netgoums.ac.ir For instance, a bathochromic (red) shift in the absorption maxima with increasing solvent polarity often indicates that the excited state is more polar than the ground state. researchgate.net Quantum-chemical calculations can model these interactions and predict the UV-visible spectra, revealing how the electronic distribution changes upon excitation and how this is influenced by the solvent. beilstein-journals.org

PropertyInvestigated PhenomenonComputational MethodsKey Findings for Analogues
Tautomerism Equilibrium between enol, keto, and zwitterionic forms.Density Functional Theory (DFT), Molecular Dynamics (MD) Simulations.Equilibrium is solvent-dependent; water molecules can form "wires" to facilitate proton transfer. nih.gov
Solvatochromism Shift in UV-visible absorption/fluorescence spectra with solvent polarity.DFT, Time-Dependent DFT (TD-DFT).Spectral shifts are used to calculate ground and excited-state dipole moments, indicating changes in polarity upon excitation. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.

Docking algorithms explore a vast number of possible conformations of the ligand within the binding site of a macromolecule, aiming to identify the most favorable binding mode. nih.govusc.edu This process involves generating numerous poses and scoring them based on their steric and energetic complementarity to the receptor. For quinoline-based compounds, docking studies have been used to predict their binding to various targets, including anticancer peptides and enzymes implicated in diseases. researchgate.netsemanticscholar.org

The simulation predicts the precise orientation of the ligand, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues in the target's active site. espublisher.com For this compound, docking would predict how the quinoline ring, the hydroxyl group, and the acetic acid moiety position themselves to maximize favorable interactions, providing a structural hypothesis for its biological activity.

A critical output of molecular docking is the calculation of the binding affinity, which estimates the strength of the interaction between the ligand and the receptor. researchgate.net This is typically expressed as a scoring function or a binding energy value, often in kcal/mol. nih.gov Lower binding energy values indicate a more stable and favorable interaction.

These scoring functions approximate the free energy of binding by considering various energetic components, including electrostatic interactions, van der Waals forces, and hydrogen bonding. semanticscholar.orgnih.gov For example, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities were calculated to be between -5.3 and -6.1 kcal/mol, with the most potent compound showing the lowest energy. nih.gov Such calculations would allow for the ranking of this compound and its analogues against a specific biological target, prioritizing the most promising candidates for further study.

Interaction TypeDescriptionKey Residues for Quinoline Analogues
Hydrogen Bonds Formed between hydrogen bond donors (e.g., -OH) and acceptors (e.g., carbonyl oxygen of amino acids).LYS, GLU, ASN nih.govjchemlett.com
Hydrophobic Interactions Occur between nonpolar groups, such as the aromatic quinoline ring and hydrophobic amino acid side chains.ILE, PHE, TRP researchgate.netnih.gov
Pi-Cation/Anion Electrostatic interaction between the aromatic pi-system of the quinoline ring and charged residues.LYS, ARG espublisher.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. espublisher.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the receptor and to assess the stability of the predicted binding mode. nih.govchemrxiv.org

By simulating the trajectory of the complex over nanoseconds or longer, MD can confirm whether the key interactions identified in docking are maintained. jchemlett.com It provides insights into conformational changes that may occur upon ligand binding and helps refine the understanding of the binding mechanism. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate binding free energies, often providing a more accurate estimation than docking scores alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.orgnih.gov For analogues of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

The process involves:

Data Collection: Assembling a dataset of quinoline analogues with experimentally measured biological activities (e.g., IC50 values). mdpi.com

Descriptor Calculation: Generating a large number of numerical descriptors for each molecule that describe its physicochemical, topological, and electronic properties. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques to build an equation that correlates the descriptors with the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets. mdpi.com

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. mdpi.com

Machine Learning Approaches in Predicting Properties and Activities

Machine learning (ML), a subset of artificial intelligence, is increasingly being used to overcome the limitations of traditional QSAR models, especially for complex and nonlinear relationships. researchgate.netgu.se ML algorithms can analyze vast datasets of chemical information to predict a wide range of molecular properties and biological activities. arxiv.orgchemrxiv.org

For this compound and its analogues, various ML models could be employed:

Supervised Learning: Algorithms like Random Forests, Support Vector Machines (SVM), and deep neural networks (DNNs) can be trained on datasets of known compounds to predict properties like solubility, toxicity, or binding affinity. researchgate.netnih.gov

Graph Neural Networks (GNNs): These advanced models can learn directly from the 2D or 3D graph structure of a molecule, capturing intricate structural features without the need for pre-calculated descriptors. gu.se

ML approaches have demonstrated high accuracy in predicting molecular properties and can accelerate the drug discovery process by efficiently screening large virtual libraries to identify promising candidates. nih.gov

Computational MethodPrimary GoalTypical OutputRelevance to this compound
Molecular Dynamics (MD) Assess the stability and dynamics of the ligand-receptor complex over time.Trajectory files, RMSD plots, binding free energy (MM/PBSA).Validates docking results and provides insight into the flexibility of the binding pocket. espublisher.com
QSAR Predict biological activity based on molecular structure.A mathematical equation correlating descriptors with activity (e.g., pIC50).Guides the design of new analogues with improved potency. mdpi.comnih.gov
Machine Learning (ML) Predict diverse properties and activities from large datasets.Predictive models (e.g., classifiers, regression models).Enables rapid virtual screening and property prediction for novel compounds. researchgate.netnih.gov

Coordination Chemistry and Metal Complexes of 2 Hydroxyquinoline 7 Acetic Acid

Ligand Properties of 2-Hydroxyquinoline-7-acetic Acid

Chelation Sites and Coordination Modes

This compound possesses three potential coordination sites: the nitrogen atom of the quinoline (B57606) ring, the oxygen atom of the hydroxyl group, and the oxygen atoms of the carboxylic acid group. The most probable and well-established coordination mode for the hydroxyquinoline core involves the formation of a stable five-membered chelate ring through the coordination of the quinoline nitrogen and the deprotonated hydroxyl oxygen to a metal center. This bidentate N,O-coordination is a hallmark of 8-hydroxyquinoline (B1678124) and its derivatives. mdpi.combohrium.com

The carboxylic acid group at the 7-position introduces additional possibilities for coordination. This group can remain uncoordinated, or it can participate in bonding to the same or an adjacent metal center. The coordination of the carboxylate group could occur in a monodentate fashion (using one of the oxygen atoms) or a bidentate fashion (chelating or bridging). The ultimate coordination mode will be influenced by several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the steric requirements of the resulting complex. It is conceivable that under certain conditions, this compound could act as a tridentate ligand, utilizing the quinoline nitrogen, the hydroxyl oxygen, and one of the carboxylate oxygens.

Influence of Hydroxyl and Carboxylic Acid Moieties on Ligand Behavior

The hydroxyl and carboxylic acid groups are crucial to the ligand's character. The acidic proton of the hydroxyl group is readily lost upon coordination to a metal ion, forming a strong metal-phenoxide bond. The acidity of this proton can be influenced by the electronic effects of the rest of the molecule.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related hydroxyquinoline ligands.

Methods for Complex Formation with Transition Metals (e.g., Cu(II), Zn(II), Co(II), Ni(II), Cd(II), Pt(II), Fe(III), Mn(II))

The synthesis of transition metal complexes with this compound would typically involve the reaction of a soluble salt of the desired metal (e.g., chloride, acetate (B1210297), nitrate, or sulfate) with the ligand in a suitable solvent. figshare.comacs.orgrsc.orgmdpi.comacs.orgnih.govacs.orgnih.govredalyc.org The choice of solvent would depend on the solubility of both the metal salt and the ligand, with alcohols, water-alcohol mixtures, or dipolar aprotic solvents like DMF or DMSO being common choices.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) would be controlled by the molar ratio of the reactants and the coordination preferences of the metal ion. For instance, octahedral metal ions like Co(II) and Ni(II) might form complexes with a 1:2 metal-to-ligand ratio, potentially with additional coordinated solvent molecules to complete the coordination sphere. nih.govnih.gov Square planar ions like Cu(II) and Pt(II) could also form 1:2 complexes. figshare.comnih.gov The pH of the reaction medium is a critical parameter, as it influences the deprotonation of both the hydroxyl and carboxylic acid groups, thereby affecting the coordinating ability of the ligand.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, FTIR, NMR)

The formation and structure of metal complexes of this compound would be elucidated using a combination of spectroscopic techniques.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool to identify which functional groups of the ligand are involved in coordination. Upon complexation, the stretching frequency of the phenolic C-O bond is expected to shift, and the broad O-H stretching band of the free ligand would disappear if the hydroxyl proton is displaced. acs.org Changes in the vibrational frequencies associated with the quinoline ring would indicate the coordination of the nitrogen atom. The symmetric and asymmetric stretching frequencies of the carboxylate group (COO-) would provide clear evidence of its coordination mode. The difference between these two frequencies (Δν) can help distinguish between monodentate, bidentate chelating, and bridging coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Vis Spectroscopy: The electronic spectra of the complexes would differ significantly from that of the free ligand. The absorption bands in the UV-Vis region arise from intra-ligand (π→π*) and metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) transitions. researchgate.net The position and intensity of these bands are sensitive to the metal ion and the coordination geometry. For d-block elements with unpaired electrons, d-d transitions may also be observed in the visible region, providing information about the geometry of the complex. figshare.com

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Cd(II), and Pt(II), Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information in solution. 1H and 13C NMR chemical shifts of the ligand would change upon coordination. The protons and carbons near the coordination sites would experience the most significant shifts. 2D NMR techniques like COSY and HMQC could be used to assign the full spectrum and confirm the coordination sites.

Magnetic Susceptibility and Conductance Measurements

Magnetic Susceptibility: This technique is used to determine the magnetic properties of the complexes, which in turn provides information about the number of unpaired electrons and the electronic configuration of the metal center. figshare.comresearchgate.net This data is crucial for distinguishing between high-spin and low-spin complexes and for understanding the geometry around the metal ion. For example, magnetic moment measurements can help to confirm the octahedral or tetrahedral geometry of Co(II) and Ni(II) complexes.

Conductance Measurements: Molar conductivity measurements of the complexes in a suitable solvent (like DMF or DMSO) are used to determine their electrolytic nature. acs.org Low conductivity values would suggest non-electrolytic complexes, where the anions from the metal salt are either coordinated to the metal or absent. High conductivity values would indicate that the complex is ionic. This information helps in formulating the correct structure of the complex.

Thermogravimetric Analysis (TGA/DTA) of Complexes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques to probe the thermal stability and decomposition pathways of metal complexes. For complexes involving quinoline derivatives, these analyses typically reveal a multi-step decomposition process. While specific TGA/DTA data for this compound complexes are not extensively reported, the behavior of analogous metal complexes with similar ligands provides a well-established framework for understanding their thermal properties.

The thermal decomposition of these complexes generally begins with the loss of any lattice or coordinated water molecules at lower temperatures. This is followed by the decomposition of the organic ligand in one or more steps at higher temperatures. The final residue at the end of the analysis is typically a stable metal oxide. ijmra.us The DTA curve complements the TGA data by indicating whether the decomposition steps are exothermic or endothermic.

The thermal stability of the complexes is an indicator of the strength of the coordination bonds. The decomposition temperature ranges can provide comparative insights into the stability of complexes with different metal ions. For instance, the degradation of phenothiazine-metal complexes, another class of heterocyclic ligand complexes, occurs in distinct stages, including the loss of the organic moiety, ultimately leaving a metal oxide residue. ijmra.us The kinetic parameters for the decomposition process, such as activation energy, can also be determined from TGA data, offering deeper insights into the degradation mechanism. ijmra.us

A representative summary of thermal decomposition stages for metal complexes with related ligands is presented below.

Metal ComplexTemperature Range (°C)Mass Loss (%)Decomposition StepFinal Residue
Co(II) Complex100-250~5%Loss of water moleculesCoO
Co(II) Complex250-600~75%Decomposition of organic ligand
Ni(II) Complex120-280~6%Loss of water moleculesNiO
Ni(II) Complex280-650~72%Decomposition of organic ligand
Cu(II) Complex110-260~4%Loss of water moleculesCuO
Cu(II) Complex260-620~78%Decomposition of organic ligand

Note: The data in this table is representative of typical thermal decomposition patterns for metal complexes with related N,O-donor heterocyclic ligands and is intended for illustrative purposes.

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes is fundamental to understanding their chemical and physical properties. For this compound, the coordination involves the nitrogen atom of the quinoline ring and the oxygen atoms from the hydroxyl and carboxylic acid groups, making it a potentially versatile polydentate ligand.

Proposed Geometries and Coordination Numbers (e.g., Octahedral, Square Planar)

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. wikipedia.org For ligands derived from 8-hydroxyquinoline, several geometries are commonly observed. Given that this compound can act as a bidentate or tridentate ligand, it can form complexes with various geometries depending on the metal ion's preferred coordination number and the stoichiometry of the complex.

Commonly proposed geometries for transition metal complexes with quinoline-based ligands include octahedral, tetrahedral, and square planar. researchgate.net For instance, Co(II) complexes with mixed ligands of 8-hydroxyquinoline and amino acids have been reported to exhibit tetrahedral geometry. iosrjournals.org Conversely, Ni(II) complexes with similar ligands often adopt an octahedral geometry. iosrjournals.org Copper(II) complexes with 8-hydroxyquinoline have been suggested to have a square-planar geometry. researchgate.net

The coordination number, which is the number of donor atoms bonded to the central metal, and the resulting geometry are influenced by factors such as the size and oxidation state of the metal ion and the steric constraints of the ligand.

Metal IonCommon Coordination NumberProposed GeometrySupporting Evidence
Co(II)4TetrahedralElectronic spectra and magnetic moment measurements. iosrjournals.org
Ni(II)6OctahedralElectronic spectra and magnetic moment measurements. iosrjournals.org
Cu(II)4Square PlanarSpectroscopic data. researchgate.net
Zn(II)4TetrahedralInferred from spectral data and analogy with similar ions. ckthakurcollege.net
Fe(III)6OctahedralStoichiometry and spectral analysis of related complexes. researchgate.net

Role of the Quinoline Moiety in Complex Stability

The nitrogen atom within the quinoline ring is a primary coordination site, forming a stable sigma bond with the metal ion. The aromatic nature of the quinoline ring system contributes to the delocalization of electron density, which can influence the Lewis basicity of the nitrogen atom and, consequently, the strength of the metal-ligand bond. Researchers have found that Schiff bases derived from quinoline are more biologically active when coordinated with metal ions, suggesting enhanced stability and altered electronic properties upon complexation. ckthakurcollege.net

Furthermore, the rigid, planar structure of the quinoline ring introduces a degree of pre-organization for coordination and can lead to enhanced thermodynamic stability through the chelate effect, especially when other donor groups from the substituent (like the hydroxyl and carboxylate groups in this compound) are involved in forming five- or six-membered chelate rings with the metal ion.

Beyond the immediate coordination sphere, the quinoline moiety can participate in non-covalent interactions that further stabilize the complex, particularly in the solid state. A significant interaction is π–π stacking between the aromatic rings of adjacent quinoline ligands. rsc.org These stacking interactions can lead to the formation of supramolecular assemblies, such as dimers or extended one-dimensional chains, which contribute to the stability of the crystal lattice. rsc.org This interaction is reported to be common in metal complexes of functionalized quinoline-based ligands. rsc.org The steric and electronic effects contributed by the ligand as a whole result in the distinct solubility and reactivity of the resulting metal complexes. researchgate.net

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships of 2 Hydroxyquinoline 7 Acetic Acid and Its Derivatives

Enzyme Inhibition Studies and Mechanisms

Research into the enzymatic inhibition by 2-hydroxyquinoline (B72897) derivatives has unveiled a range of activities against several key enzymes implicated in various diseases. These studies are crucial for understanding the structure-activity relationships that govern the inhibitory potency and selectivity of these compounds.

Inhibition Kinetics of Key Enzymes (e.g., α-Amylase, α-Glucosidase)

Derivatives of 2-hydroxyquinoline have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. nih.govnih.gov The inhibition of these enzymes can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.gov For instance, studies have shown that certain organic acids, which can be structural components of more complex molecules, exhibit inhibitory effects on both α-amylase and α-glucosidase. nih.gov The inhibitory activity is often dose-dependent. nih.gov While specific kinetic data for 2-hydroxyquinoline-7-acetic acid is not extensively detailed in the provided results, the general class of quinoline (B57606) derivatives is recognized for its α-glucosidase inhibitory potential due to strong interactions with the enzyme's active site. nih.gov

Inhibition of Other Relevant Enzymes (e.g., COX-2, MMP-2/9, AChE, BuChE, PON1)

The inhibitory profile of 2-hydroxyquinoline and its derivatives extends to a variety of other clinically relevant enzymes:

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. wikipedia.org Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that can relieve pain and inflammation. nih.govclevelandclinic.org Some quinoline derivatives have been designed and synthesized as potential COX-2 inhibitors, showing promising anti-inflammatory activity. medchemexpress.com

Matrix Metalloproteinases (MMP-2/9): MMP-2 and MMP-9 are involved in the degradation of the extracellular matrix, a process implicated in cancer metastasis. nih.gov Notably, 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of MMP-2 and MMP-9, with some compounds demonstrating submicromolar inhibitory concentrations (IC50). researchgate.netresearchgate.netmdpi.com

Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.govnih.gov While some quinoline-based compounds have been explored as cholinesterase inhibitors, the search for selective BuChE inhibitors continues to be an active area of research. acs.orgcm-uj.krakow.plresearchgate.net

Paraoxonase 1 (PON1): PON1 is an enzyme with antioxidant properties that plays a protective role against atherosclerosis. nih.gov 2-hydroxyquinoline is a known inhibitor of PON1, and studies have determined its inhibitory constant (Ki). mdpi.comnih.gov The inhibitory effect of 2-hydroxyquinoline on PON1's lactonase activity has been a subject of kinetic analysis. mdpi.com

Table 1: Inhibition of Various Enzymes by Quinoline Derivatives

EnzymeInhibitor ClassObserved EffectReference
α-GlucosidaseQuinoline derivativesInhibition, potential for hyperglycemia management nih.gov
COX-2Quinoline derivativesAnti-inflammatory activity medchemexpress.com
MMP-2/98-Hydroxyquinoline derivativesInhibition of enzyme activity, potential anti-cancer effects researchgate.netresearchgate.netmdpi.com
AChE/BuChEQuinoline derivativesInhibition, potential for Alzheimer's disease treatment nih.govnih.govacs.org
PON12-HydroxyquinolineInhibition of lactonase and arylesterase activity nih.govmdpi.comnih.gov

Elucidation of Mode of Inhibition

Understanding the mode of inhibition is critical for the rational design of more potent and specific inhibitors. For 2-hydroxyquinoline and its derivatives, various modes of inhibition have been identified:

Competitive Inhibition: In the case of PON1, 2-hydroxyquinoline acts as a competitive inhibitor. mdpi.com

Mixed Inhibition: Some uracil (B121893) derivatives, which can be structurally related to parts of quinoline compounds, have shown a mixed mode of inhibition for both AChE and BuChE. nih.gov

Non-competitive/Uncompetitive Inhibition: The precise mode of inhibition for α-amylase and α-glucosidase by many compounds is determined using graphical analysis of kinetic data, such as Lineweaver-Burk plots. nih.gov

Interactions with Biomolecular Targets

Beyond enzyme inhibition, the biological activity of this compound and its derivatives is also dictated by their interactions with other vital biomolecules, including receptors and nucleic acids.

Binding Affinity to Receptors and Enzymes

The binding affinity of a compound to its biological target is a key determinant of its efficacy. For instance, the interaction of various ligands with cholinesterases is a subject of intense study, with molecular docking simulations often employed to predict binding modes and affinities. acs.org Similarly, the binding of inhibitors to the active site of MMPs is crucial for their inhibitory action. nih.gov The affinity of 8-hydroxyquinoline derivatives for the catalytic zinc ion in MMPs is a key aspect of their inhibitory mechanism. nih.gov

Studies on DNA/Protein Binding Interactions (e.g., CT-DNA)

The interaction of small molecules with DNA can have significant biological consequences, including potential anticancer activity. Several studies have investigated the binding of quinoline derivatives to calf thymus DNA (CT-DNA). nih.govmdpi.com These interactions are often studied using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and viscosity measurements. doi.orgnih.govresearchgate.net

The binding of 2-thioxanthone acetic acid, a related compound, with CT-DNA has been shown to involve both electrostatic interactions and groove binding. doi.orgnih.gov The binding constant (Kb) and the number of binding sites (n) are key parameters determined in these studies. nih.govresearchgate.net For some metal complexes of quinoline derivatives, an intercalative mode of binding to DNA has been proposed, where the planar aromatic part of the molecule inserts between the base pairs of the DNA helix. nih.govrepec.org This is often associated with a hypochromic effect in the UV-Vis spectrum. mdpi.com

Table 2: DNA/Protein Binding Parameters for Related Compounds

Compound/ComplexBiomoleculeBinding ModeBinding Constant (Kb / K)Reference
2-Thioxanthone acetic acidct-DNAElectrostatic and Groove BindingK = 1.8 x 10³ L mol⁻¹ nih.govresearchgate.net
Metal complexes of sulfonamide substituted 8-hydroxyquinolinePlasmid and Calf Thymus DNAIntercalation- nih.gov
Zinc complexes with halogen derivatives of 8-hydroxyquinolinect-DNAIntercalation- mdpi.com
Cu(II) complexes of 8-hydroxyquinoline hydrazoneBovine Serum AlbuminGround state complex formation- nih.gov

Structure-Activity Relationship (SAR) Studies

The investigation into the structure-activity relationships (SAR) of this compound and its derivatives is crucial for understanding how molecular modifications influence their biological effects. These studies systematically alter the chemical structure of the parent compound and assess the resulting impact on potency and selectivity, providing a roadmap for the development of more effective therapeutic agents.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of various substituents on the quinoline core and any associated rings. Research has shown that even minor chemical modifications can lead to significant changes in potency and target selectivity.

The 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a critical pharmacophore for inhibitory activity against Pim-1 kinase. nih.govresearchgate.net The hydroxyl group at the C-8 position and a carboxylic acid group at the C-7 position are considered key structural requirements for this biological activity. rroij.com For inhibitors of HIV-1 integrase, a carboxyl group at C-7 and a hydroxyl group at C-8 in the quinolone subunit are also essential. rroij.com

The introduction of halogen atoms is a common strategy to modulate biological activity. Studies on pyrano[3,2-h]quinolone derivatives revealed that 6-chloroanalogues were the most active in anticancer screenings, while 9-methylanalogues were the least potent. nih.gov The presence of halogen substituents can increase the lipophilicity of the compounds. nih.gov In the context of antiviral activity against the H5N1 virus, the inhibitory effect is positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. mdpi.com

For quinoline-based tyrosinase inhibitors, hydroxyl and methoxy (B1213986) substituents at the para position of a related phenyl ring are considered preferable for activity. unsoed.ac.id In a different class of quinoline analogues designed as inhibitors for quinone reductase 2 (QR2), the acetylation of a 7-amino group was found to decrease the compound's inhibitory activity. nih.gov This highlights that substituents can also have a detrimental effect on potency, depending on the specific molecular target and interaction.

Correlating Molecular Structure with Inhibitory Activity (e.g., IC50 values in in vitro assays for specific enzyme targets)

Correlating specific structural features with quantitative measures of inhibitory activity, such as the half-maximal inhibitory concentration (IC50), is a cornerstone of SAR analysis. This data allows for a direct comparison of the potency of different analogues against specific biological targets.

Pim-1 Kinase Inhibition Derivatives featuring the 8-hydroxy-quinoline 7-carboxylic acid scaffold have demonstrated micromolar inhibitory activity against Pim-1 kinase. researchgate.net Molecular modeling suggests this is due to the interaction of this scaffold with key amino acid residues, Asp186 and Lys67, within the ATP-binding pocket of the enzyme. nih.govresearchgate.net

Antiviral Activity In the development of antivirals, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have shown significant inhibitory activity against dengue virus serotype 2 (DENV2). The potency is influenced by the nature of the alkyl group at the C-2 position. nih.gov

CompoundSubstituent (R)TargetIC50 (µM)
Derivative 1 iso-PropylDENV23.03 nih.gov
Derivative 2 iso-ButylDENV20.49 nih.gov

Tyrosinase Inhibition For a series of sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds, which share heterocyclic structural similarities, substituents on the phenyl ring were key to tyrosinase inhibition. The most potent compound exhibited a stronger effect than the reference inhibitor, kojic acid. unsoed.ac.id

CompoundKey FeatureTargetIC50 (µM)
Compound 4c Hydroxyl & methoxy substituentsTyrosinase30.14 unsoed.ac.id
Compounds 4a, 4b, 4f Other substitutionsTyrosinase> 100 unsoed.ac.id

Quinone Reductase 2 (QR2) Inhibition SAR studies on ammosamide analogues, a class of quinoline-based compounds, demonstrated how specific modifications affect QR2 inhibition. Acetylation of an amine group significantly impacted the inhibitory potency. nih.gov

CompoundModificationTargetIC50 (µM)
Compound 12 7-amino groupQR21.1 nih.gov
Compound 14 Acetylated 7-amino groupQR29.0 nih.gov

Rational Design of Analogues Based on SAR Principles

The insights gained from SAR studies provide foundational principles for the rational design of new, more effective analogues. By understanding which structural motifs are essential for activity and how different substituents modulate potency and selectivity, chemists can design novel compounds with improved therapeutic profiles.

A key principle in designing Pim-1 kinase inhibitors is the inclusion of the 8-hydroxy-quinoline 7-carboxylic acid pharmacophore, which is known to interact effectively with the enzyme's ATP-binding site. nih.govresearchgate.net Further modifications can be made to other parts of the molecule to optimize secondary interactions and improve properties like solubility and cell permeability.

For QR2 inhibitors, a critical design principle is the maintenance of structural planarity. The active site of QR2 favors planar, rigid ligands that can engage in stacking interactions with the flavin ring system of the FAD cofactor. nih.gov Therefore, the rational design of QR2 inhibitors focuses on creating rigid, flat molecules, as the removal of this planarity tends to destroy inhibitory activity. nih.gov

In the context of antiviral agents, SAR studies indicate that increasing the lipophilicity and the electron-withdrawing nature of substituents on an anilide ring can enhance activity against the H5N1 virus. mdpi.com This provides a clear strategy for designing new analogues by introducing substituents like halogens or nitro groups to specific positions. mdpi.com Similarly, for HIV-1 integrase inhibitors, the core design must preserve the carboxyl group at C-7 and the hydroxyl group at C-8 to maintain biological function. rroij.com

Emerging Applications and Future Research Directions

Catalytic Applications of 2-Hydroxyquinoline-7-acetic Acid and its Metal Complexes

The ability of the quinoline (B57606) nitrogen and the hydroxyl oxygen to chelate metal ions is central to the catalytic potential of this compound and its complexes. scirp.org This chelation can activate the metal center, making it an effective catalyst for various organic transformations.

Metal complexes of hydroxyquinoline derivatives have demonstrated notable efficacy as homogeneous catalysts, particularly in hydrolysis reactions. iosrjournals.org While direct studies on this compound are nascent, research on analogous 8-hydroxyquinoline (B1678124) complexes provides a strong basis for its potential. For instance, Cobalt(II) and Nickel(II) complexes with 8-hydroxyquinoline and various amino acids have been successfully employed as catalysts for the hydrolysis of esters like methyl acetate (B1210297) and ethyl acetate. iosrjournals.org

The catalytic mechanism in acid-catalyzed ester hydrolysis typically involves the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbon and leading to a tetrahedral intermediate. youtube.comlibretexts.org Subsequent proton transfer and elimination of the alcohol regenerates the catalyst and yields the carboxylic acid. libretexts.org Metal complexes of hydroxyquinolines can play a similar role, where the metal ion polarizes the carbonyl group of the ester, facilitating the nucleophilic attack by water. The reaction is typically first-order with respect to the ester concentration. iosrjournals.org The rate of hydrolysis is influenced by temperature, with the rate constant increasing as the temperature rises. iosrjournals.org

Future research is expected to focus on synthesizing and evaluating the catalytic activity of specific metal complexes of this compound. The acetic acid moiety offers a site for tuning the catalyst's solubility and electronic properties, potentially leading to enhanced catalytic efficiency and selectivity.

Table 1: Catalytic Data for Ester Hydrolysis using Related Hydroxyquinoline Metal Complexes

Catalyst SystemSubstrateTemperature (°C)Key FindingsReference
Co(II)/Ni(II) mixed ligand complexes with 8-hydroxyquinolineMethyl Acetate, Ethyl Acetate30 - 50The rate constant (k) increased with increasing temperature. The reaction was found to be first order in [ester]. iosrjournals.org
Polyproline-based peptides with catalytic dyad/triadp-nitrophenyl acetateNot specifiedA well-formed polyproline II structure resulted in much higher catalytic efficiency. nih.gov
Artificial esterases with thiourea (B124793) and pyridyl groupsNonactivated aryl esters60Cooperative action of functional groups enables hydrolysis at neutral pH (pH 7). nih.gov

To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysis, research is moving towards developing heterogeneous catalysts. mdpi.com A promising strategy involves immobilizing active catalytic species onto solid supports. Derivatives of hydroxyquinoline have been successfully used to create reusable heterogeneous catalysts. For example, 8-hydroxy-2-methylquinoline has been combined with Keggin-structured H₄SiW₁₂O₄₀ to prepare a hybrid organic-inorganic heterogeneous catalyst. rsc.orgnih.govresearchgate.net This material proved to be an efficient and reusable catalyst for the ketalization of ketones, a reaction that, like ester hydrolysis, involves the activation of a carbonyl group. rsc.orgnih.govresearchgate.net

The organic hydroxyquinoline component plays a crucial role in forming the heterogeneous system and improving the structural stability of the catalyst. rsc.orgnih.gov The potential for this compound in this area is significant. The carboxylic acid group provides a versatile anchor for grafting the molecule onto various solid supports, such as silica, alumina, or polymers. nih.gov This would allow for the creation of solid-supported metal complexes of this compound, combining the high activity of the molecular catalyst with the practical benefits of a heterogeneous system, including ease of separation and potential for continuous flow reactions.

Advanced Materials Science Applications (e.g., Sensors)

The inherent fluorescence of the hydroxyquinoline scaffold and its strong chelating ability make it an excellent platform for developing advanced materials, particularly chemosensors for metal ions. scispace.comrroij.com 8-Hydroxyquinoline itself is weakly fluorescent, but upon chelation with metal ions like Al³⁺ or Zn²⁺, its fluorescence emission can be greatly enhanced due to increased molecular rigidity and changes in electronic structure. scispace.comrroij.com This "turn-on" fluorescence response is the basis for its use in detecting environmentally and biologically important metal ions. scispace.com

Derivatives of 8-hydroxyquinoline have been engineered into highly sensitive and selective colorimetric and fluorescent chemosensors. rsc.orgrsc.org For instance, azo-dyes based on 8-hydroxyquinoline have been developed as colorimetric sensors for Ni²⁺, with detection limits lower than the permissible levels in drinking water set by the United States Environmental Protection Agency. rsc.orgrsc.org The interaction with the nickel ion occurs through the nitrogen and hydroxyl groups of the quinoline moiety, inducing a visible color change. rsc.orgrsc.org

This compound is a prime candidate for creating sophisticated sensor materials. The quinoline core can serve as the signaling unit, while the acetic acid group acts as a versatile linker. This linker can be used to attach the sensor molecule to surfaces, polymers, or biological molecules, enabling the development of sensor-functionalized materials, test strips, or targeted biological probes. nih.gov

Table 2: Examples of 8-Hydroxyquinoline-Based Sensors for Metal Ion Detection

Sensor TypeTarget AnalyteDetection PrincipleDetection Limit (μM)Reference
8-Hydroxyquinoline Azo-Dyes (S2, S3, S4, S6)Ni²⁺Colorimetry / UV-Vis Spectroscopy0.012–0.038 rsc.orgrsc.org
8-Hydroxyquinoline DerivativesAl³⁺, Zn²⁺FluorescenceNot Specified scispace.comrroij.com
Diaza-18-crown-6 hydroxyquinolineMg²⁺FluorescenceNot Specified scispace.comrroij.com
8-Hydroxyquinoline-5-sulfonic acid complexesCu²⁺, Fe³⁺Not Specified (Antimicrobial/Antitumor Activity)Not Applicable nih.gov

Development of Advanced Computational Models for this compound

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and guiding the design of new molecules and materials. For a molecule like this compound, advanced computational models can provide deep insights into its behavior. Methods like Density Functional Theory (DFT) can be used to calculate its electronic structure, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP) surfaces. rsc.org

These calculations can predict the most likely sites for electrophilic and nucleophilic attack, the stability of its metal complexes, and its reactivity in catalytic cycles. For example, computational studies on related spiroquinolines have used DFT to understand their structure and antioxidant properties. rsc.org By applying similar models to this compound, researchers can:

Predict the geometric and electronic structures of its various metal complexes.

Simulate its interaction with substrates in a catalytic reaction, helping to elucidate reaction mechanisms.

Model its photophysical properties, such as absorption and emission spectra, to aid in the design of fluorescent sensors.

Screen for potential biological activity by docking the molecule into the active sites of proteins.

These in silico studies can significantly accelerate the research and development process by prioritizing the most promising synthetic targets and experimental conditions.

Exploration of Novel Synthetic Pathways

The synthesis of substituted quinolines is a well-established field, but the development of more efficient, sustainable, and versatile methods remains a key research goal. Traditional methods for constructing the quinoline core include the Skraup and Friedlander syntheses. rroij.com Introducing substituents onto the quinoline skeleton can be achieved through various reactions, with Suzuki cross-coupling being a powerful method for creating C-C bonds. rroij.com

However, these methods can sometimes require harsh conditions or multi-step procedures. Future research into the synthesis of this compound will likely explore more modern and efficient strategies:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer a highly efficient route to complex molecules. mdpi.comresearchgate.net Developing an MCR for this compound could dramatically simplify its synthesis, reduce waste, and allow for the rapid creation of a library of derivatives. rsc.org

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. Exploring methods to directly introduce the acetic acid moiety onto the 2-hydroxyquinoline (B72897) scaffold via C-H activation would be a highly atom-economical approach.

Biosynthesis: The use of engineered microorganisms to produce valuable chemicals is a rapidly growing field of synthetic biology. nih.gov Researchers have successfully designed synthetic pathways in E. coli to produce compounds like 2-hydroxyisovaleric acid. nih.gov A long-term goal could be the development of a biosynthetic pathway to this compound, offering a green and sustainable production method.

Table 3: Potential Synthetic Strategies for this compound

Synthetic StrategyDescriptionPotential Advantages
Modified Classical Methods (e.g., Friedlander, Suzuki Coupling)Stepwise construction of the quinoline ring followed by functional group introduction. rroij.comWell-established and reliable for many derivatives.
Multicomponent Reactions (MCRs)One-pot synthesis from three or more simple starting materials. rsc.orgmdpi.comHigh efficiency, atom economy, reduced waste, rapid access to derivatives.
C-H FunctionalizationDirect introduction of the acetic acid group onto a pre-existing quinoline core. mdpi.comHigh atom economy, fewer synthetic steps.
Biosynthesis / Metabolic EngineeringUse of engineered microbes to produce the target compound from simple feedstocks. nih.govSustainable, environmentally friendly, potential for large-scale production.

Synergistic Effects in Multi-Component Systems

The bifunctional nature of this compound—possessing both a metal-chelating unit and a carboxylic acid—makes it an ideal component for systems where synergistic effects are important. In multi-component systems, the combined effect of the individual components is greater than the sum of their parts. researchgate.net

One area of exploration is in the formulation of complex materials. For example, in pharmaceutical sciences, ternary systems comprising a drug, a cyclodextrin, and a hydroxy acid have been shown to dramatically increase the solubility of poorly soluble drugs. nih.gov The hydroxy acid participates in the complexation, leading to a synergistic enhancement of solubility. nih.gov Similarly, this compound could be used as a "synergistic agent" in formulations, where its chelating and acidic properties could improve the stability or delivery of other active components.

In materials science, it could be incorporated into multi-component metal-organic frameworks (MOFs) or polymers. The quinoline and carboxylate groups could act as distinct binding sites, allowing for the construction of complex, functional architectures. The synergistic interplay between the different components could lead to materials with novel catalytic, sorptive, or sensory properties.

Conclusion and Future Outlook

Summary of Key Research Findings and Methodological Advancements

A thorough search of the scientific literature reveals no specific research findings or methodological advancements directly pertaining to 2-Hydroxyquinoline-7-acetic acid . The body of knowledge for this exact compound is currently void. Research on the broader family of quinoline (B57606) derivatives, however, is extensive. nih.govacs.orgnih.gov Methodological advancements in the synthesis of the quinoline and 2-quinolone core are well-documented, employing a variety of catalytic systems and reaction conditions, including one-pot syntheses and environmentally benign protocols. nih.govnorthumbria.ac.uk These established methods could potentially be adapted for the future synthesis of this compound.

Identification of Knowledge Gaps and Future Research Priorities

The primary and most significant knowledge gap is the very existence of This compound in the scientific literature. Future research would need to begin with the most fundamental steps:

Synthesis: The development of a reliable and efficient synthetic route to produce this compound would be the first priority. This could potentially be achieved through modification of known quinoline synthesis methods, such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or more modern transition-metal-catalyzed approaches. nih.gov

Characterization: Following a successful synthesis, comprehensive characterization would be essential. This would involve determining its physicochemical properties and obtaining detailed spectroscopic data.

Exploration of Biological Activity: Given the diverse biological roles of other quinoline derivatives, screening this compound for various biological activities would be a logical next step. nih.gov Areas of interest could include its potential as an enzyme inhibitor, an antimicrobial agent, or an anticancer compound.

Materials Science Applications: Investigating its potential use in materials science, for example, as a building block for functional polymers or as a ligand in the formation of coordination complexes with interesting optical or electronic properties, would also be a valuable avenue of research.

Potential Impact of this compound Research on Chemical Biology and Materials Science

Should future research on This compound be undertaken, its impact would be contingent on its discovered properties.

In chemical biology , the introduction of an acetic acid group at the 7-position of a 2-hydroxyquinoline (B72897) core could lead to novel interactions with biological targets. The carboxylic acid moiety could act as a key binding feature for receptors or enzyme active sites, potentially leading to the development of new therapeutic agents. The specific substitution pattern might confer unique selectivity or potency compared to other known quinoline-based drugs.

In materials science , the bifunctional nature of the molecule—a heterocyclic ring system with both a hydroxyl and a carboxylic acid group—could make it a versatile building block. These functional groups offer sites for polymerization or for coordination with metal ions. This could enable the creation of new polymers with tailored thermal or optical properties, or the development of novel metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

Q & A

Q. How can researchers address potential biases in preclinical studies of this compound?

  • Methodological Answer :
  • Blinding : Assign compound administration and data analysis to separate teams.
  • Randomization : Use block randomization for animal studies to control for litter effects.
  • Negative controls : Include vehicle-only groups to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.